(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, thiazole, and pyrrolidine rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole and imidazole groups. The final steps involve the addition of the phenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product that undergoes Diels-Alder reactions.
Uniqueness
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: is unique due to its combination of multiple functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H28N4O6S |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-36-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1 |
InChI Key |
OHSCCJGQFCHGBV-DMJCMNNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CN=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CN=C4 |
Origin of Product |
United States |
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